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molecular formula C9H6N2O2 B030817 Quinoxaline-6-carboxylic acid CAS No. 6925-00-4

Quinoxaline-6-carboxylic acid

Cat. No. B030817
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274600B1

Procedure details

6-Quinoxalinecarboxylic acid (320 mg; 1.8 mmol) is suspended in 10 ml methylene chloride. As the suspension is stirred, 2 equivalents of triethylamine are added, followed by 0.22 ml (1.8 mmol) of trimethylacetyl chloride. After 15 min, 164 ul (1.8 mmol) of 1,2,3,6-tetrahydropyridine is added and the solution is stirred overnight. The solution is diluted with 20 ml of diethyl ether and washed with 10 ml water followed by 10 ml 10% NaCO3. The organic solution is dried over Na2SO4/K2CO3 and concentrated to a red-brown oil. Purification by chromatography on silica gel (eluted with CCl4/CHCl3 1:1) gives a pale yellow oil that eventually solidifies. The solid is layered with hexane and finely dispersed by mechanical crushing to yield pale yellow XIII. EMIS m/z=239 (parent), 157 (base), and 129. 1H NMR δ 2.22 and 2.34 (br, 2), 3.54, 3.94, 3.97, and 4.29 (br, 4), 5.5-6.0 (br, 2), 7.85 (dd, 1, J=8.7, 1.3 Hz), 8.15 (d, 1, J=1.6 Hz), 8.18 (br d, 1, J=8.5 Hz), and 8.90 ppm (s, 1).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Quantity
164 μL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.CC(C)(C)C(Cl)=O.[NH:28]1[CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1>C(Cl)Cl.C(OCC)C.CCCCCC>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([N:28]3[CH2:29][CH:30]=[CH:31][CH2:32][CH2:33]3)=[O:13])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Four
Name
Quantity
164 μL
Type
reactant
Smiles
N1CCC=CC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
As the suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 10 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over Na2SO4/K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red-brown oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (eluted with CCl4/CHCl3 1:1)
CUSTOM
Type
CUSTOM
Details
gives a pale yellow oil that
ADDITION
Type
ADDITION
Details
finely dispersed
CUSTOM
Type
CUSTOM
Details
by mechanical crushing

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)N1CCC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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